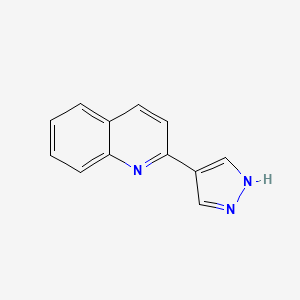

2-(1H-pyrazol-4-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEABRQVZLJNLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402734 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-87-3 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-4-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-pyrazol-4-yl)quinoline: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1H-pyrazol-4-yl)quinoline. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of both quinoline and pyrazole scaffolds. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data, presented in a format tailored for scientists and professionals in the field.

Introduction

Quinoline and pyrazole are two important heterocyclic moieties that are constituents of many natural products and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The combination of these two pharmacophores into a single molecular entity, such as 2-(1H-pyrazol-4-yl)quinoline, presents a promising strategy for the development of novel therapeutic agents. This guide details a feasible synthetic pathway and the analytical methods required for the unambiguous identification and characterization of the target compound.

Synthetic Pathway

The synthesis of 2-(1H-pyrazol-4-yl)quinoline can be achieved through several synthetic strategies. A highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is widely used in the synthesis of biaryl compounds.[4][5][6]

An alternative approach involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring.[7][8][9] For the purpose of this guide, the Suzuki-Miyaura coupling is presented as the primary route due to its generally high yields and functional group tolerance.

The proposed synthetic pathway is illustrated in the diagram below.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of 2-(1H-pyrazol-4-yl)quinoline.

Synthesis of 2-(1H-pyrazol-4-yl)quinoline

Materials:

-

2-Chloroquinoline

-

1H-Pyrazole-4-boronic acid, pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-chloroquinoline (1.0 mmol) and 1H-pyrazole-4-boronic acid, pinacol ester (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

-

Add potassium carbonate (2.0 mmol) to the solution.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

-

Heat the reaction mixture at 80 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(1H-pyrazol-4-yl)quinoline.

Characterization Methods

The structure and purity of the synthesized 2-(1H-pyrazol-4-yl)quinoline should be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons of the quinoline and pyrazole rings.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals of the compound.

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass of the molecular ion and confirm the elemental composition.[10][11][12][13]

Melting Point:

-

Determine the melting point of the solid product to assess its purity.

The general workflow for the synthesis and characterization is depicted below.

Data Presentation

The expected analytical data for 2-(1H-pyrazol-4-yl)quinoline are summarized in the tables below. The predicted NMR chemical shifts are based on analogous structures found in the literature.[10]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | NH (pyrazole) |

| ~8.4 | d | ~8.5 | H-4' (quinoline) |

| ~8.2 | s | - | H-3, H-5 (pyrazole) |

| ~8.0 | d | ~8.0 | H-8' (quinoline) |

| ~7.8 | d | ~8.5 | H-5' (quinoline) |

| ~7.7 | t | ~7.5 | H-7' (quinoline) |

| ~7.5 | t | ~7.5 | H-6' (quinoline) |

| ~7.4 | d | ~8.5 | H-3' (quinoline) |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2' (quinoline) |

| ~148.0 | C-8a' (quinoline) |

| ~137.0 | C-4a' (quinoline) |

| ~135.0 | C-3, C-5 (pyrazole) |

| ~130.0 | C-7' (quinoline) |

| ~129.0 | C-5' (quinoline) |

| ~128.0 | C-4 (pyrazole) |

| ~127.5 | C-6' (quinoline) |

| ~127.0 | C-8' (quinoline) |

| ~122.0 | C-3' (quinoline) |

| ~119.0 | C-4' (quinoline) |

Table 3: Expected Mass Spectrometry Data

| Technique | Expected m/z |

| HRMS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₀N₃: 196.0875, found: ~196.087x |

Table 4: Expected Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposed) |

Potential Signaling Pathways and Biological Activities

Quinoline-pyrazole hybrids have been reported to exhibit a range of biological activities, suggesting their potential interaction with various cellular signaling pathways. While the specific targets of 2-(1H-pyrazol-4-yl)quinoline are yet to be elucidated, related compounds have shown promise as inhibitors of kinases, which are key regulators of cell signaling.[14] For instance, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[15] The potential involvement of this class of compounds in modulating kinase signaling pathways warrants further investigation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-(1H-pyrazol-4-yl)quinoline. The proposed Suzuki-Miyaura coupling offers a reliable method for its preparation. The comprehensive characterization data presented will aid researchers in confirming the identity and purity of the synthesized compound. Further studies are warranted to explore the full potential of this and related compounds in drug discovery and development.

References

- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. pramanaresearch.org [pramanaresearch.org]

- 10. rsc.org [rsc.org]

- 11. chempap.org [chempap.org]

- 12. researchgate.net [researchgate.net]

- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(1H-Pyrazol-4-yl)quinoline [myskinrecipes.com]

- 15. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

Novel pyrazole-quinoline hybrid synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Novel Pyrazole-Quinoline Hybrids

Introduction

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity, a technique known as molecular hybridization, has emerged as a powerful tool for the development of novel therapeutic agents. This approach often leads to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles compared to their parent molecules. Among the vast array of heterocyclic scaffolds, pyrazole and quinoline rings are of particular interest due to their prevalence in a wide range of biologically active compounds.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of several commercially available drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Similarly, the quinoline scaffold, a fused bicyclic heterocycle, is integral to numerous natural and synthetic compounds with a broad spectrum of therapeutic applications, including antimalarial, anticancer, and antibacterial activities.[2][3]

The amalgamation of these two privileged scaffolds into pyrazole-quinoline hybrids has yielded a new class of compounds with significant potential in drug discovery. These hybrids have demonstrated promising activities, particularly as anticancer, antimicrobial, and antioxidant agents. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental evaluation of novel pyrazole-quinoline hybrids, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for Pyrazole-Quinoline Hybrids

The synthesis of pyrazole-quinoline hybrids can be achieved through various methodologies, ranging from classical multi-step reactions to more efficient one-pot multi-component reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Multi-component Cyclocondensation Reactions

One of the most efficient methods for synthesizing highly functionalized quinoline systems is through multi-component reactions (MCRs). A common approach involves the base-catalyzed cyclocondensation of a pyrazole-4-carbaldehyde derivative, an active methylene compound (like malononitrile or ethyl cyanoacetate), and an enaminone.[4][5] This one-pot synthesis allows for the rapid assembly of complex molecular architectures from simple precursors.

Synthesis via Chalcone Intermediates

A versatile and widely used method involves the synthesis of chalcone precursors, which are α,β-unsaturated ketones. This strategy typically begins with the preparation of a quinoline-based acetophenone or a pyrazole-based acetophenone. An aldol or Claisen-Schmidt condensation reaction between this ketone and an appropriate aldehyde (e.g., a pyrazole-carbaldehyde or a quinoline-carbaldehyde) yields the chalcone intermediate.[6][7] Subsequent cyclization of the chalcone with hydrazine or its derivatives in a suitable solvent furnishes the final pyrazoline-quinoline hybrid.[7][8]

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds. This reaction can be employed to synthesize key intermediates such as 2-chloroquinoline-3-carbaldehydes from acetanilides or 4-formyl-pyrazole derivatives from pyrazolones.[5][9][10] These aldehyde intermediates can then be reacted with hydrazine hydrate or other nucleophiles to construct the desired pyrazole-quinoline fused or linked systems.[10][11] For example, 2-chloroquinoline-3-carbaldehydes react with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolines.[10]

Biological and Chemical Properties

Pyrazole-quinoline hybrids have been extensively evaluated for a range of biological activities, demonstrating their potential as multifaceted therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazole-quinoline hybrids. These compounds have shown cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and prostate.[2][12]

Several hybrids have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][13] Inhibition of EGFR disrupts downstream signaling pathways responsible for cell proliferation, survival, and metastasis. For instance, certain pyrazole-quinoline-pyridine hybrids have demonstrated potent EGFR inhibitory activity with IC₅₀ values in the nanomolar and low micromolar range.[4][13]

Table 1: Anticancer Activity of Selected Pyrazole-Quinoline Hybrids

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 7k | EGFR Enzyme | IC₅₀ | 0.51 ± 0.05 µM | [4] |

| 8c, 8g | UO-31 (Renal) | Growth % | -7, -19 | [2] |

| 22 | MCF-7 (Breast) | IC₅₀ | 0.227 µM | [13] |

| 22 | HeLa (Cervical) | IC₅₀ | 0.136 µM | [13] |

| 4j | A549 (Lung) | IC₅₀ | 3.2 µM | [12] |

| 4j | PC-3 (Prostate) | IC₅₀ | 2.8 µM | [12] |

| 6h | MDA-MB-231 (Breast) | IC₅₀ | 2.6 µM | [12] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole-quinoline hybrids have shown promising antibacterial and antifungal activities against a range of clinically relevant strains.[7][10]

These compounds have been tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger).[10][14] Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable or even superior to standard antibiotics and antifungals, highlighting their potential as leads for new anti-infective drugs.[7][15]

Table 2: Antimicrobial Activity of Selected Pyrazole-Quinoline Hybrids

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 13b | S. flexneri | MIC | 0.12 | [7] |

| 13b | C. albicans | MIC | 0.12 | [7] |

| 13b | A. clavatus | MIC | 0.49 | [7] |

| 7b | S. aureus | MIC | 2 | [15] |

| 7b | M. tuberculosis H37Rv | MIC | 10 | [15] |

| 7c, 7d | C. neoformans | MIC | 15.6 | [15] |

Antioxidant and Anti-inflammatory Activity

Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases. Certain quinolinone-pyrazoline hybrids have been investigated for their ability to scavenge free radicals and inhibit pro-inflammatory enzymes like lipoxygenase (LOX).[6][16] Compounds with potent dual antioxidant and anti-inflammatory activities are valuable candidates for further development. For example, specific quinolinone-pyrazoline analogues have demonstrated significant soybean lipoxygenase (LOX) inhibitory activity with IC₅₀ values in the low micromolar range.[6][16]

Table 3: Antioxidant and Enzyme Inhibitory Activity

| Compound ID | Target | Activity Metric | Value | Reference |

| 9b | Soybean Lipoxygenase | IC₅₀ | 10 µM | [6][16] |

| 7b | FabH Enzyme | IC₅₀ | 3.1 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-quinoline hybrids, based on established literature procedures.

General Synthetic Protocol for Quinolinone-Pyrazoline Hybrids via Chalcone Intermediate

This protocol is based on the synthesis of quinolinone-chalcone hybrids followed by cyclization to pyrazolines.[6][16]

Step 1: Synthesis of Quinolinone-Chalcone Analogues (Aldol Condensation)

-

Dissolve equimolar amounts of a 3-acetyl-4-hydroxy-2-(1H)-quinolinone derivative and an appropriate benzaldehyde in absolute ethanol.

-

Add a catalytic amount of a base (e.g., piperidine or aqueous NaOH solution) to the mixture.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinolinone-chalcone hybrid.

Step 2: Synthesis of Quinolinone-Pyrazoline Hybrids (Cyclization)

-

Dissolve the synthesized quinolinone-chalcone hybrid (1 mmol) in glacial acetic acid or ethanol.

-

Add hydrazine hydrate (or a substituted hydrazine) in a slight molar excess (e.g., 1.2 mmol).

-

Reflux the mixture for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the desired quinolinone-pyrazoline hybrid.

In Vitro Anticancer Activity: MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines.[5]

-

Seed cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of approximately 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Prepare stock solutions of the test compounds in DMSO and then dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug as a positive control.

-

Incubate the plates for another 48 hours under the same conditions.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Disc Diffusion Method

This protocol provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[10][14]

-

Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

-

Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) to create a lawn.

-

Prepare sterile filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO at 50 µg/mL).

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

Include a negative control disc (solvent only) and a positive control disc with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole).

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and mechanism of action of pyrazole-quinoline hybrids.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d.docksci.com [d.docksci.com]

- 6. helios.eie.gr [helios.eie.gr]

- 7. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jrmds.in [jrmds.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview [mdpi.com]

- 14. ijcpa.in [ijcpa.in]

- 15. mdpi.com [mdpi.com]

- 16. Novel quinolinone-pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Promise of Quinoline-Pyrazole Hybrids: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the vast potential of heterocyclic compounds. Among these, the fusion of quinoline and pyrazole moieties into hybrid molecules has emerged as a particularly fruitful strategy, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of these novel hybrids, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this promising field.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline-pyrazole hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative quinoline-pyrazole hybrids, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 7d | MDA-MB-468 | 1.1 | 5-Fluorouracil | >10 | [1] |

| 7j | MDA-MB-231 | 2.3 | 5-Fluorouracil | >10 | [1] |

| 7k | MCF-7 | 1.5 | 5-Fluorouracil | >10 | [1] |

| 7l | MDA-MB-468 | 1.2 | 5-Fluorouracil | >10 | [1] |

| 7n | MCF-7 | 3.1 | 5-Fluorouracil | >10 | [1] |

| Compound 22 | MCF-7 | 0.227 | Gefitinib | 0.029 | [2] |

| Compound 22 | HeLa | 0.136 | Gefitinib | 0.029 | [2] |

| Compound 22 | DLD1 | 1.277 | Gefitinib | 0.029 | [2] |

| Compound 7k | A549 (Lung) | 0.51 | Doxorubicin | 0.85 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline-pyrazole hybrid compounds in culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Kinase Inhibition: Targeting the Engines of Cancer Growth

A significant number of quinoline-pyrazole hybrids have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that, when dysregulated, can drive cancer development and progression.

Quantitative Data Summary: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of selected quinoline-pyrazole hybrids, presented as IC50 values.

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Citation |

| 7l | EGFR | 150 | Erlotinib | 390 | [1] |

| HSH3107 | ROCK1 | <10 | Fasudil | - | [4] |

| HSH3107 | ROCK2 | <10 | Fasudil | - | [4] |

| Unnamed | FLT3 | <100 | - | - | [4] |

| Unnamed | CDK2 | <100 | - | - | [4] |

| Compound 22 | EGFR | 31.80 | Gefitinib | 29.16 | [2] |

| 7k | EGFR | 510 | - | - | [3] |

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[5] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. Quinoline-pyrazole hybrids can inhibit EGFR, thereby blocking downstream signaling cascades.

FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[6] Constitutive activation of FLT3 leads to uncontrolled proliferation of leukemic cells.[6] Certain quinoline-pyrazole hybrids have shown potent inhibitory activity against FLT3.[4]

Antimicrobial Activity: Combating Infectious Diseases

In addition to their anticancer properties, quinoline-pyrazole hybrids have emerged as promising antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative quinoline-pyrazole hybrids, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| 13b | S. flexneri | 0.12 | Gentamycin | 0.49 | [7] |

| 13b | P. vulgaris | 0.98 | Gentamycin | 1.95 | [7] |

| 13b | S. epidermidis | 0.49 | Ampicillin | 0.49 | [7] |

| 13b | A. clavatus | 0.49 | Amphotericin B | 1.95 | [7] |

| 13b | C. albicans | 0.12 | Amphotericin B | 0.49 | [7] |

| 7b | S. aureus | 2 | - | - | [6] |

| 7b | M. tuberculosis | 10 | - | - | [6] |

| 7c | C. neoformans | 15.6 | - | - | [6] |

| 7d | C. neoformans | 15.6 | - | - | [6] |

| 2c | S. aureus | 6.25 | Ciprofloxacin | 12.5 | [8] |

| 2e | E. coli | 12.5 | Ciprofloxacin | 25 | [8] |

| 2h | C. albicans | 12.5 | Fluconazole | 25 | [8] |

| 2k | A. niger | 25 | Fluconazole | 50 | [8] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks

-

Solutions of quinoline-pyrazole hybrid compounds at known concentrations

-

Standard antibiotic disks (for quality control)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Impregnate sterile paper disks with a known concentration of the quinoline-pyrazole hybrid compounds.

-

Using sterile forceps, place the impregnated disks and standard antibiotic disks onto the surface of the inoculated MHA plate.

-

Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 16-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm), including the diameter of the disk.

-

The size of the zone of inhibition is inversely proportional to the MIC. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

-

Synthesis of Quinoline-Pyrazole Hybrids

The synthesis of quinoline-pyrazole hybrids often involves multi-step reaction sequences. A common strategy is the construction of the pyrazole ring onto a pre-existing quinoline scaffold, or vice-versa. The Vilsmeier-Haack reaction is a versatile method for the formylation of reactive aromatic and heterocyclic compounds and has been employed in the synthesis of pyrazole-containing intermediates.

General Synthetic Workflow

Example Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolines

This protocol describes a general procedure for the synthesis of 1H-pyrazolo[3,4-b]quinolines via the Vilsmeier-Haack reaction of acetanilide derivatives.[8]

Step 1: Synthesis of 2-chloroquinoline-3-carbaldehydes

-

To a stirred solution of an appropriate acetanilide derivative in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.

-

After the addition is complete, heat the reaction mixture at 80-90°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and dry to afford the corresponding 2-chloroquinoline-3-carbaldehyde.

Step 2: Synthesis of 1H-pyrazolo[3,4-b]quinolines

-

To a solution of the 2-chloroquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 1H-pyrazolo[3,4-b]quinoline derivative.

Characterization: The synthesized compounds should be characterized by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.

Conclusion and Future Perspectives

Quinoline-pyrazole hybrids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of novel anticancer, antimicrobial, and kinase-inhibiting drugs. Further optimization of these hybrid structures through structure-activity relationship (SAR) studies is warranted to enhance their potency, selectivity, and pharmacokinetic properties. The detailed experimental methodologies provided herein should serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this exciting class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

Unveiling the Core Properties of Pyrazolylquinolines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental properties of pyrazolylquinolines, a class of heterocyclic compounds attracting significant interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the synthesis, biological activities, and underlying mechanisms of action of these promising molecules.

Introduction to Pyrazolylquinolines

Pyrazolylquinolines are fused heterocyclic systems incorporating both pyrazole and quinoline rings. This unique structural combination imparts a wide range of biological activities, making them privileged scaffolds in the design of novel therapeutic agents. Their planar, aromatic nature allows for diverse interactions with biological targets, leading to applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The versatility of synthetic methodologies allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and pharmacological properties.

Synthesis of Pyrazolylquinolines

The construction of the pyrazolylquinoline core can be achieved through several synthetic strategies. The most prominent methods include the Friedländer annulation and various multicomponent reactions, which offer efficient pathways to structurally diverse derivatives.

Friedländer Synthesis

The Friedländer synthesis is a classical and widely employed method for the preparation of quinolines and their fused analogues, including pyrazolo[3,4-b]quinolines.[1][2][3][4][5] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyrazolone derivative, typically under acidic or basic catalysis.[1][4]

Experimental Protocol: Friedländer Synthesis of 4-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline [6]

-

Reactant Preparation: A mixture of o-aminoacetophenone (1 mmol) and 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol) is prepared.

-

Reaction Setup: The reactants are heated in a suitable solvent, such as glacial acetic acid or ethylene glycol, often in the presence of a catalyst.

-

Reaction Conditions: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-b]quinoline derivative.

A schematic representation of the Friedländer synthesis workflow is provided below.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds like pyrazolylquinolines in a single step.[7][8][9][10][11] These reactions involve the combination of three or more starting materials in a one-pot fashion, offering advantages such as high atom economy, operational simplicity, and rapid access to molecular diversity.

Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [8][9]

-

Reactant Mixture: To a solution of an appropriate enaminone (10 mmol), benzaldehyde derivative (10 mmol), and hydrazine hydrochloride (10 mmol) in water (20 ml), a catalytic amount of ammonium acetate (1 g) is added.

-

Reaction Conditions: The resulting mixture is refluxed for 1 hour.

-

Product Isolation: After cooling to room temperature, the precipitated product is collected by filtration.

-

Purification: The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Biological Activities of Pyrazolylquinolines

Pyrazolylquinoline derivatives have demonstrated a remarkable spectrum of biological activities, with anticancer properties being the most extensively investigated.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazolylquinolines against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrazoloquinoline Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | |||

| 8c | Leukemia (K562) | < 10 | [12] |

| 8c | Leukemia (MV4-11) | < 10 | [12] |

| 8c | Non-Small Cell Lung (NCI-H460) | 1.33 | [12] |

| 8c | Colon Cancer (HCT-116) | 1.33 | [12] |

| 8c | Breast Cancer (MCF7) | 1.33 | [12] |

| Pyrazolo[4,3-h]quinazolines | |||

| 3c | Lung Cancer | Not specified | [13] |

| 3e | Breast Cancer | Not specified | [13] |

| 3l | Colon Cancer | Not specified | [13] |

| Thiazole bearing quinoline-pyrazoline conjugates | |||

| 22 | Breast Cancer (MCF-7) | 0.227 | [14] |

| 22 | Cervical Cancer (HeLa) | 0.136 | [14] |

| 22 | Colon Cancer (DLD1) | 1.277 | [14] |

| Pyrazoline Derivatives | |||

| b17 | Liver Cancer (HepG-2) | 3.57 | [14] |

| 1b | Liver Cancer (HepG-2) | 6.78 | [14] |

| 2b | Liver Cancer (HepG-2) | 16.02 | [14] |

| 11 | Pancreatic Cancer (AsPC-1) | 16.8 | [14] |

| 11 | Glioblastoma (U251) | 11.9 | [14] |

| 12 | Pancreatic Cancer (AsPC-1) | 62.1 | [14] |

| 12 | Glioblastoma (U251) | 70.1 | [14] |

Mechanism of Action: Targeting Cellular Signaling Pathways

The anticancer effects of many pyrazolylquinoline derivatives are attributed to their ability to modulate critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. One of the key pathways implicated is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in various human cancers.[15][16][17][18][19] This pathway plays a pivotal role in promoting cell survival, proliferation, and angiogenesis while inhibiting apoptosis. Consequently, it has emerged as a prime target for the development of novel anticancer therapeutics.[15][16]

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition by therapeutic agents.

Spectroscopic Characterization

The structural elucidation of newly synthesized pyrazolylquinolines is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of pyrazolylquinoline derivatives. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework and the position of substituents.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for a Substituted 1H-Pyrazolo[3,4-b]quinoline Derivative [6]

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Quinoline Moiety | ||

| H-5 | 8.16 (d, J = 8.5 Hz) | 129.23 |

| H-6 | 7.48–7.41 (m) | 125.38 |

| H-7 | 7.76 (ddd, J = 16.2, 8.7, 4.0 Hz) | 130.37 |

| H-8 | 8.44 (d, J = 15.1 Hz) | 128.53 |

| C-4a | - | 122.00 |

| C-8a | - | 148.75 |

| Pyrazole Moiety | ||

| H-4' (of Ph at N1) | 7.61–7.48 (m) | 129.07 |

| H-3',5' (of Ph at N1) | 8.54 (d, J = 7.8 Hz) | 120.89 |

| H-2',6' (of Ph at N1) | 7.61–7.48 (m) | 126.76 |

| C-3 | - | 155.86 |

| C-3a | - | 117.62 |

| C-9a | - | 141.62 |

Note: The presented data is for 1,3-diphenyl-4-((di(pyridin-2-yl)amino)methyl)-1H-pyrazolo[3,4-b]quinoline and serves as an illustrative example.[6] Specific chemical shifts will vary depending on the substitution pattern.

Conclusion

Pyrazolylquinolines represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery and development. Their accessible synthesis, coupled with a broad range of potent biological activities, particularly in the realm of anticancer research, makes them a focal point for ongoing investigation. This technical guide has provided a foundational overview of their core properties, from synthetic methodologies and quantitative biological data to their mechanisms of action and spectroscopic characterization. Further exploration of this chemical space is anticipated to yield novel therapeutic agents with improved efficacy and selectivity.

References

- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. longdom.org [longdom.org]

- 10. Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 19. mdpi.com [mdpi.com]

The Emergence of 2-(1H-Pyrazol-4-yl)quinoline Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and quinoline ring systems has given rise to a versatile class of heterocyclic compounds, namely 1H-pyrazolo[3,4-b]quinolines, which are structural analogues of 2-(1H-pyrazol-4-yl)quinoline. This scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this promising class of molecules. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a structured summary of quantitative biological data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field of drug development.

Introduction

Quinoline and pyrazole are two well-established pharmacophores known to impart a wide range of biological activities to molecular structures.[1][2][3] The strategic hybridization of these two moieties into the 1H-pyrazolo[3,4-b]quinoline scaffold has yielded a new generation of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] These compounds are of particular interest as they have been shown to modulate key signaling pathways implicated in various diseases. This guide will delve into the core aspects of the discovery and development of these analogues, with a focus on providing practical information for researchers. While the user's interest was in 2-(1H-pyrazol-4-yl)quinoline, the vast majority of published research focuses on the fused bicyclic system, 1H-pyrazolo[3,4-b]quinoline. Therefore, this guide will focus on this well-characterized and biologically active scaffold.

Synthetic Methodologies

The synthesis of the 1H-pyrazolo[3,4-b]quinoline core can be achieved through several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Annulation

The Friedländer synthesis is a classical and widely used method for the construction of quinolines and their fused analogues. In the context of 1H-pyrazolo[3,4-b]quinolines, this reaction typically involves the condensation of an ortho-amino-substituted pyrazole carbaldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: General Procedure for Friedländer Annulation

-

To a solution of the 5-amino-1H-pyrazole-4-carbaldehyde derivative (1.0 mmol) in ethanol (10 mL), add the active methylene compound (e.g., ethyl acetoacetate, malononitrile, 1.2 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Vilsmeier-Haack Reaction followed by Cyclization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. This approach can be adapted to synthesize 2-chloroquinoline-3-carbaldehydes, which serve as key intermediates for the construction of the pyrazolo[3,4-b]quinoline ring system.

Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolines via Vilsmeier-Haack Reaction

-

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

-

Cool a mixture of dimethylformamide (DMF, 3.0 equiv.) and phosphorus oxychloride (POCl₃, 5.0 equiv.) to 0°C.

-

Add the corresponding acetanilide derivative (1.0 equiv.) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 30 minutes and then heat to 70-80°C for 4-6 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with water, and dry to afford the 2-chloroquinoline-3-carbaldehyde intermediate.

-

-

Step 2: Cyclization with Hydrazine

-

To a solution of the 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in ethanol (15 mL), add hydrazine hydrate (2.0 mmol).

-

Reflux the reaction mixture for 6-10 hours.

-

Cool the mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to yield the 1H-pyrazolo[3,4-b]quinoline.

-

Caption: Synthetic workflow for 1H-pyrazolo[3,4-b]quinolines.

Biological Activities and Quantitative Data

Analogues of 2-(1H-pyrazol-4-yl)quinoline have demonstrated a remarkable range of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 1H-pyrazolo[3,4-b]quinoline derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected 1H-Pyrazolo[3,4-b]quinoline Analogues (IC₅₀ values in µM)

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| PQ-1 | EGFR | 0.016 | [7] |

| A549 (Lung) | 8.21 | [7] | |

| HCT116 (Colon) | 19.56 | [7] | |

| PQ-2 | Haspin Kinase | 0.014 | [8] |

| HeLa (Cervical) | 3.6 | [6] | |

| PQ-3 | CDK2/cyclin A2 | ~60% inhibition at 10 µM | [6] |

| MCF7 (Breast) | 10.05 | [6] | |

| PQ-4 | PIM-1 Kinase | 0.021 | [9] |

| PC-3 (Prostate) | 3.60 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve fitting software.

Antimicrobial Activity

The 1H-pyrazolo[3,4-b]quinoline scaffold has also been identified as a promising framework for the development of novel antibacterial and antifungal agents.

Table 2: In Vitro Antimicrobial Activity of a Potent Pyrazolo-quinoline Derivative (13b) (MIC values in µg/mL) [10]

| Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| Staphylococcus epidermidis | 0.49 | Ampicillin | 0.49 |

| Proteus vulgaris | 0.98 | Gentamycin | 1.95 |

| Shigella flexneri | 0.12 | Gentamycin | 0.49 |

| Aspergillus fumigatus | 0.98 | Amphotericin B | 0.98 |

| Aspergillus clavatus | 0.49 | Amphotericin B | 1.95 |

| Candida albicans | 0.12 | Amphotericin B | 0.49 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (microorganism without compound) and a negative control (medium without microorganism) in each plate.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-(1H-pyrazol-4-yl)quinoline analogues are often attributed to their ability to interfere with specific cellular signaling pathways.

Kinase Inhibition

A primary mechanism of anticancer activity for many pyrazolo-quinolines is the inhibition of protein kinases. These enzymes play a critical role in cell signaling cascades that control cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase are two notable targets.

Caption: Inhibition of the EGFR signaling pathway.

Induction of Apoptosis

Several pyrazolo-quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[4] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: Caspase-mediated apoptosis induction.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]quinoline scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The potent anticancer and antimicrobial activities demonstrated by numerous analogues underscore the therapeutic potential of this compound class.

Future research efforts should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the substitution patterns on both the pyrazole and quinoline rings is crucial for optimizing potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of potential biomarkers.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond oncology and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. 1 H-Pyrazolo[3,4- b]quinolines: Synthesis and Properties over 100 Years of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unexplored Potential of 2-(1H-pyrazol-4-yl)quinoline Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and quinoline rings has yielded a plethora of biologically active compounds, with a significant number demonstrating potent kinase inhibitory activity. This technical guide delves into the medicinal chemistry of pyrazole-quinoline hybrids, with a specific focus on the underexplored 2-(1H-pyrazol-4-yl)quinoline scaffold. While literature directly addressing this specific linkage is limited, this document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of closely related and medicinally relevant pyrazoloquinoline derivatives. By examining the existing data on potent kinase inhibitors, this guide aims to provide a foundational understanding and a strategic framework for the future exploration and development of novel 2-(1H-pyrazol-4-yl)quinoline-based therapeutics.

Introduction: The Promise of Pyrazole-Quinoline Hybrids in Oncology

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the quinoline scaffold is a privileged structure found in numerous natural and synthetic bioactive compounds, most notably in antimalarial and anticancer agents. The molecular hybridization of these two key heterocycles has emerged as a promising strategy in drug discovery, leading to the development of potent kinase inhibitors.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. This guide will focus on the medicinal chemistry of pyrazole-quinoline derivatives as kinase inhibitors, providing insights into their design, synthesis, and mechanism of action. While direct data on the 2-(1H-pyrazol-4-yl)quinoline core is nascent, we will draw upon the wealth of information available for structurally similar compounds to illuminate the therapeutic potential of this novel scaffold.

Synthetic Strategies for Pyrazole-Quinoline Scaffolds

The synthesis of pyrazole-quinoline derivatives can be achieved through various synthetic routes. A plausible and versatile method for the construction of the 2-(1H-pyrazol-4-yl)quinoline scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a C-C bond between a pyrazole boronic acid or ester and a halogenated quinoline.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 2-(1H-pyrazol-4-yl)quinoline derivatives.

Materials:

-

2-Chloroquinoline (1.0 eq)

-

1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

-

Triphenylphosphine (PPh3) (0.1 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloroquinoline, 1H-pyrazole-4-boronic acid pinacol ester, Pd(OAc)2, PPh3, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(1H-pyrazol-4-yl)quinoline derivative.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

While specific SAR data for 2-(1H-pyrazol-4-yl)quinoline derivatives is not available, we can extrapolate from the data on the closely related 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline series, which are potent and selective CDK4/6 inhibitors.

| Compound | R1 | R2 | CDK4 IC50 (μM) | CDK6 IC50 (μM) | Reference |

| 13a | H | H | 0.025 | 0.041 | [1] |

| 13b | F | H | 0.018 | 0.033 | [1] |

| 13c | Cl | H | 0.015 | 0.029 | [1] |

| 13d | Me | H | 0.021 | 0.038 | [1] |

| 13n | Cl | Me | 0.010 | 0.026 | [1] |

Key SAR Insights from Pyrazolo[4,3-h]quinazolines:

-

Substitution at R1: Introduction of small electron-withdrawing groups like fluorine and chlorine at the R1 position on the phenyl ring generally leads to a slight increase in inhibitory potency against both CDK4 and CDK6.

-

Substitution at R2: The addition of a methyl group at the R2 position of the pyrazole ring, in combination with a chlorine at R1 (compound 13n), resulted in the most potent compound in the series.[1] This suggests that this position is sensitive to substitution and can be further explored to optimize activity.

These findings suggest that for the 2-(1H-pyrazol-4-yl)quinoline scaffold, substitution on both the quinoline and pyrazole rings will be crucial for modulating kinase inhibitory activity.

Biological Activity and Signaling Pathways

Pyrazole-quinoline hybrids have been shown to inhibit several kinases involved in cancer progression, most notably Cyclin-Dependent Kinases (CDKs) and kinases in the PI3K/Akt pathway.

CDK4/6 Inhibition and the Cell Cycle

CDK4 and CDK6 are key regulators of the cell cycle. In complex with Cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[2][3][4][5] This initiates the transcription of genes required for the G1 to S phase transition, thereby promoting cell proliferation. Inhibition of CDK4/6 restores Rb-mediated cell cycle arrest and is a validated therapeutic strategy in certain cancers, such as HR-positive breast cancer.

Figure 1: The CDK4/6-Cyclin D/Rb signaling pathway and the mechanism of its inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[6][7][8][9][10] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. Aberrant activation of this pathway is common in many cancers, making it an attractive target for therapeutic intervention.

Figure 2: The PI3K/Akt signaling pathway and the mechanism of its inhibition.

Experimental Protocols: Kinase Inhibition Assay

This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of synthesized compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CDK4/Cyclin D1)

-

Kinase substrate (e.g., Rb protein fragment)

-

Adenosine triphosphate (ATP), [γ-32P]ATP or fluorescently labeled ATP analog

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Kinase reaction buffer

-

96-well filter plates or standard microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP or a fluorescent analog).

-

Incubation: Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper or plates. Wash away unreacted [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence-Based Assay: Measure the change in fluorescence intensity or polarization using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

The exploration of pyrazole-quinoline hybrids has proven to be a fruitful endeavor in the discovery of novel kinase inhibitors. While the specific 2-(1H-pyrazol-4-yl)quinoline scaffold remains a largely uncharted territory, the foundational knowledge from closely related structures provides a strong rationale for its investigation. The synthetic accessibility via methods like the Suzuki-Miyaura coupling, combined with the promising biological activities of related compounds against key cancer targets such as CDK4/6 and PI3K, highlights the significant potential of this novel chemical space.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-(1H-pyrazol-4-yl)quinoline derivatives. A thorough investigation of the structure-activity relationships, focusing on substitutions on both the quinoline and pyrazole rings, will be essential for the optimization of potency and selectivity. Furthermore, elucidation of their precise mechanism of action and evaluation in relevant cellular and in vivo models will be critical next steps in unlocking the therapeutic potential of this promising class of compounds. The insights provided in this guide are intended to serve as a catalyst for such future investigations, paving the way for the development of the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of helix-based docking between cyclin D-Cdk4,6 and the retinoblastoma protein | Stanford Digital Repository [purl.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Initial Biological Screening of Pyrazolyl-Quinoline Derivatives: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial biological screening and effects of the pyrazolyl-quinoline scaffold, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. While specific data for 2-(1H-pyrazol-4-yl)quinoline is not extensively available in public literature, this document synthesizes findings from research on structurally related quinoline derivatives bearing a pyrazole moiety. These compounds have been evaluated for a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Antimicrobial Activity

Derivatives of pyrazolyl-quinoline have shown promising activity against a spectrum of bacterial and fungal pathogens. The primary method for evaluating this activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A standardized broth microdilution method is commonly employed to determine the MIC values.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to create a suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

The following table summarizes the MIC values for representative pyrazolyl-quinoline derivatives against various microbial strains.

| Compound ID | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 13b | S. flexneri | 0.12 | Gentamycin | >0.49 |

| 13b | P. vulgaris | 0.98 | Gentamycin | >1.95 |

| 13b | S. epidermidis | 0.49 | Ampicillin | 0.49 |

| 13b | A. clavatus | 0.49 | Amphotericin B | >1.95 |

| 13b | C. albicans | 0.12 | Amphotericin B | >0.49 |

| 13b | A. fumigatus | 0.98 | Amphotericin B | 0.98 |

Data synthesized from studies on quinoline derivatives bearing a pyrazole moiety.[1][2]

References

Tautomerism in 2-(1H-pyrazol-4-yl)quinoline and its derivatives

An In-depth Technical Guide on Tautomerism in 2-(1H-pyrazol-4-yl)quinoline and its Derivatives

Introduction

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in medicinal chemistry and drug development.[1][2] Prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in heterocyclic systems and can significantly influence a molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capacity, and molecular geometry.[1][3] Consequently, different tautomers of a single compound can exhibit distinct pharmacological and toxicological profiles due to their varying abilities to interact with biological targets.

This guide focuses on the annular prototropic tautomerism in 2-(1H-pyrazol-4-yl)quinoline and its derivatives. This scaffold combines the quinoline nucleus, a privileged structure in medicinal chemistry known for a wide range of biological activities including anticancer and antimicrobial effects, with the pyrazole ring, another versatile heterocycle found in numerous pharmaceuticals.[4][5][6] Understanding the tautomeric behavior of this hybrid system is crucial for designing potent and selective therapeutic agents, as the position of the pyrazole N-H proton can dictate the molecule's three-dimensional shape and interaction patterns.